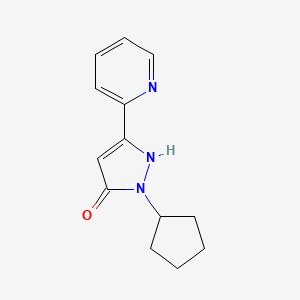

1-シクロペンチル-3-(ピリジン-2-イル)-1H-ピラゾール-5-オール

説明

1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

癌治療薬

構造的に1-シクロペンチル-3-(ピリジン-2-イル)-1H-ピラゾール-5-オールと類似したピリドピリミジン部位は、癌治療における治療の可能性について広く研究されてきました。 この構造を持つ化合物は、癌細胞の増殖に不可欠なCDK4/6などの特定の酵素を阻害することが判明しています 。この化合物は、潜在的に合成され、同様の阻害効果について試験することができ、腫瘍学研究の新たな道を開きます。

抗炎症剤

ピリドピリミジンは、関節リウマチなどの炎症性疾患に対して潜在的な活性を示しています 。構造的類似性から、1-シクロペンチル-3-(ピリジン-2-イル)-1H-ピラゾール-5-オールを合成し、抗炎症剤としての有効性を評価することができます。これは、慢性炎症性疾患の新しい治療法の開発に貢献する可能性があります。

生物活性

1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, a compound with the molecular formula CHNO and a molecular weight of 229.27 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol typically involves the reaction of cyclopentyl hydrazine with appropriate pyridine derivatives under controlled conditions. The resulting compound is characterized by its unique pyrazole structure, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with a pyrazole core exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines. In one study, compounds similar to 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol were evaluated for their antiproliferative effects against human cancer cell lines such as Huh7, MCF7, and HCT116. Notably, certain derivatives exhibited IC values less than 5 μM, indicating potent activity against hepatocellular carcinoma (HCC) cells .

COX Inhibition

The compound has also been investigated for its potential as a COX (cyclooxygenase) inhibitor. COX enzymes are critical in the inflammatory pathway and are targets for anti-inflammatory drugs. The evaluation of similar pyrazole derivatives revealed varying degrees of inhibition against COX-1 and COX-2 enzymes. For example, one study reported that specific pyrazole derivatives showed up to 86% inhibition of platelet aggregation, which is relevant for cardiovascular disease treatment .

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol has been assessed for antimicrobial efficacy. Pyrazole derivatives have demonstrated activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups within the pyrazole structure was found to enhance antimicrobial potency .

Case Study 1: Anticancer Activity

A detailed investigation into the antiproliferative effects of a series of pyrazole compounds revealed that those containing a pyridine moiety significantly inhibited cancer cell growth. For instance, compound 10i from a related series was noted for its ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: COX Inhibition

Another study focused on the synthesis and biological evaluation of novel pyrazole derivatives aimed at COX inhibition. The results indicated that certain compounds not only inhibited COX enzymes but also demonstrated antiplatelet activity without affecting COX pathways directly, suggesting alternative mechanisms of action .

Data Table: Biological Activity Overview

| Compound Name | Activity Type | IC (μM) | Inhibition (%) |

|---|---|---|---|

| 1-Cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol | Anticancer | < 5 | N/A |

| Related Pyrazole Derivative | COX-1 Inhibition | N/A | Up to 86% |

| Related Pyrazole Derivative | COX-2 Inhibition | N/A | Varies |

| Related Pyrazole Derivative | Antimicrobial | N/A | Significant |

特性

IUPAC Name |

2-cyclopentyl-5-pyridin-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13-9-12(11-7-3-4-8-14-11)15-16(13)10-5-1-2-6-10/h3-4,7-10,15H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYWTFWDJWMRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。